Leukoefdin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Leukoefdin is a naturally occurring antibiotic compound found in various Actinomycete bacteria, a group known for producing a diverse range of bioactive molecules []. While its exact scientific research applications are still under investigation, its antibiotic properties and unique chemical structure have generated interest in its potential use for:

Development of Novel Antibiotics

The rise of antibiotic resistance in many bacterial pathogens is a significant global health concern. Leukoefdin's mechanism of action against bacteria may differ from existing antibiotics, making it a promising candidate for the development of new drugs to combat resistant strains [].

Understanding Antibiotic Production Pathways

Research into leukoefdin's biosynthesis in Actinomycete bacteria can provide valuable insights into the mechanisms by which these organisms produce antibiotics. This knowledge can be applied to engineer or optimize the production of existing antibiotics or discover entirely new ones [].

Chemical Modifications and Derivatization

Leukoefdin's core chemical structure offers a platform for further modifications to potentially enhance its antibiotic activity or target specific bacterial strains. Research in this area could lead to the development of more potent and selective antibiotics [].

Leukoefdin is a natural compound with the chemical formula C15H14O8, primarily derived from the plant Terminalia alata. It belongs to the class of leucoanthocyanidins, which are polyphenolic compounds known for their various biological activities. Leukoefdin is characterized by its colorless appearance and is recognized for its potential health benefits, particularly in antimicrobial and antioxidant properties .

- Oxidation: Leukoefdin can be oxidized to form anthocyanins under certain conditions, which are responsible for the pigmentation in many plants.

- Complexation: It can form complexes with metal ions, influencing its stability and biological activity.

- Hydrolysis: In aqueous environments, leukoefdin may hydrolyze to release phenolic acids, contributing to its bioactivity .

Leukoefdin exhibits a range of biological activities:

- Antimicrobial Properties: It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for natural antimicrobial agents .

- Antioxidant Activity: The compound demonstrates significant antioxidant properties, which help in combating oxidative stress in biological systems.

- Anti-inflammatory Effects: Preliminary studies suggest that leukoefdin may modulate inflammatory pathways, although detailed mechanisms are still under investigation .

The synthesis of leukoefdin can occur through natural extraction methods or via synthetic organic chemistry techniques. Common methods include:

- Natural Extraction: Isolation from Terminalia alata using solvents like ethanol or methanol followed by purification processes such as chromatography.

- Chemical Synthesis: Laboratory synthesis can involve starting from simpler phenolic compounds and employing various organic reactions (e.g., condensation reactions) to construct the leukoefdin structure .

Leukoefdin has several potential applications:

- Pharmaceuticals: Due to its antimicrobial and antioxidant properties, it could be developed into therapeutic agents for treating infections or oxidative stress-related diseases.

- Cosmetics: Its antioxidant capabilities make it suitable for inclusion in skincare products aimed at reducing skin aging.

- Food Industry: As a natural preservative, leukoefdin may help extend the shelf life of food products by inhibiting microbial growth .

Research on leukoefdin's interactions with other compounds is limited but promising. Studies suggest that it may interact synergistically with other phytochemicals to enhance biological effects. For instance, its combination with other flavonoids could amplify antioxidant activities or improve antimicrobial efficacy against resistant strains of bacteria .

Leukoefdin shares structural similarities with several other compounds in the flavonoid family. Here is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Key Activities | Unique Features |

|---|---|---|---|

| Leukoefdin | C15H14O8 | Antimicrobial, Antioxidant | Derived from Terminalia alata |

| Leucodelphidin | C15H14O8 | Antioxidant | Found in different plant sources |

| Leucopelargonidin | C15H14O7 | Anticancer | Exhibits specific anticancer activity |

| Phyllanthin | C17H18O8 | Antiviral, Antioxidant | Known for liver protective effects |

Leukoefdin's unique profile lies in its specific source and its combination of antimicrobial and antioxidant activities, which may not be as pronounced in other similar compounds .

Botanical Sources in Terminalia alata and Other Species

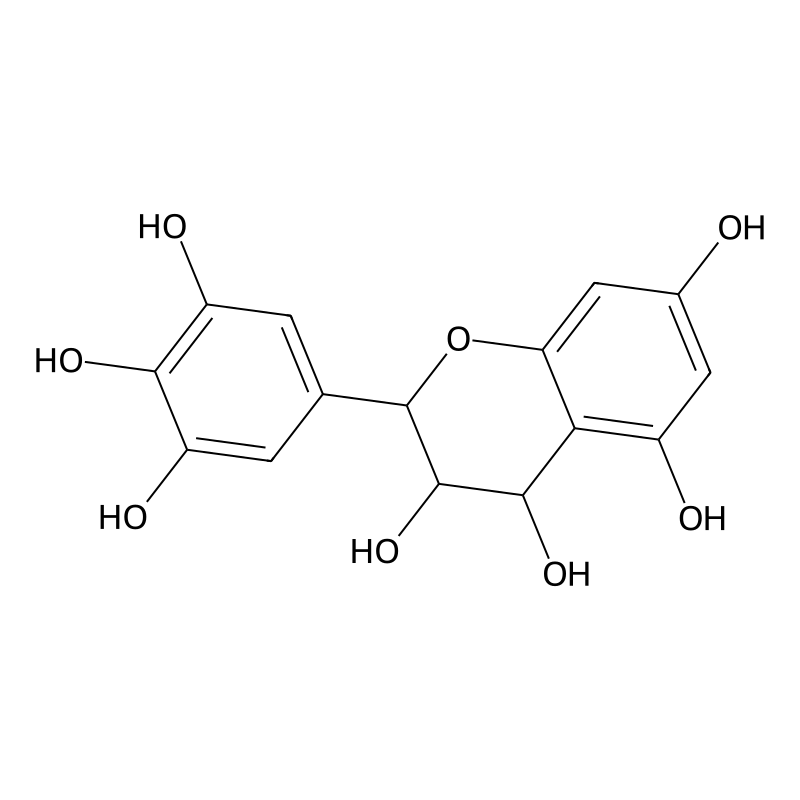

Leukoefdin (2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol), also known by its synonyms leucodelphinidin, leucoefdin, and leukoephdin, represents a significant flavanol compound within the broader family of leucoanthocyanidins [1] [2]. This colorless chemical compound, classified as flavan-3,3',4,4',5,5',7-heptol with the molecular formula C15H14O8 and molecular weight of 322.27 g/mol [1] [3], demonstrates widespread distribution across multiple plant families, with particular prominence in the Combretaceae family.

Table 1: Chemical and Physical Properties of Leukoefdin

| Property | Value |

|---|---|

| Molecular Formula | C15H14O8 |

| Molecular Weight | 322.27 g/mol |

| CAS Number | 491-52-1 |

| IUPAC Name | 2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol |

| InChI Key | ZEACOKJOQLAYTD-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1O)O)O)C2C(C(C3=C(C=C(C=C3O2)O)O)O)O |

| Chemical Class | Flavanol (Flavan-3,3',4,4',5,5',7-heptol) |

| Synonyms | Leukoephdin, Leucodelphinidin, Leucoefdin, Leucoephdine |

Terminalia alata, commonly known as laurel almond or Indian laurel, serves as a particularly well-documented botanical source of leukoefdin [2] [4]. This species, belonging to the Combretaceae family, has been extensively studied for its phytochemical composition, revealing the presence of multiple bioactive compounds including flavonoids, tannins, terpenoids, and phenolic compounds [4] [5]. The occurrence of leukoefdin in Terminalia alata has been confirmed through advanced analytical techniques, establishing this species as a reliable natural source for this valuable flavanol [2].

The distribution of leukoefdin extends far beyond Terminalia alata, encompassing numerous plant species across diverse taxonomic families. Within the Fabaceae family, notable sources include Acacia auriculiformis (Australian golden wattle), Caesalpinia pulcherrima (Barbados pride), Ceratonia siliqua (carob), Arachis hypogaea (peanut), and Vicia faba (broad bean) [6] [7] [8]. The compound has been identified in various plant parts, with seeds serving as the primary storage site in Arachis hypogaea and Vicia faba, while fruits contain leukoefdin in Ceratonia siliqua [7] [8].

Table 2: Natural Occurrence of Leukoefdin in Plant Species

| Plant Species | Plant Part | Family | Common Name |

|---|---|---|---|

| Terminalia alata | Not specified | Combretaceae | Laurel almond, Indian laurel |

| Acacia auriculiformis | Not specified | Fabaceae | Australian golden wattle |

| Cleistanthus collinus | Bark | Phyllanthaceae | Karada |

| Eucalyptus pilularis | Kino (gum) | Myrtaceae | Blackbutt eucalyptus |

| Aesculus hippocastanum | Rind/bark/cortex | Sapindaceae | Horse chestnut |

| Arachis hypogaea | Seeds | Fabaceae | Peanut |

| Arbutus unedo | Leaf | Ericaceae | Strawberry tree |

| Caesalpinia pulcherrima | Not specified | Fabaceae | Barbados pride |

| Ceratonia siliqua | Fruit | Fabaceae | Carob |

| Hamamelis virginiana | Leaf | Hamamelidaceae | American witch hazel |

| Phyllanthus emblica | Rind/bark/cortex | Phyllanthaceae | Indian gooseberry |

| Quercus alba | Rind/bark/cortex | Fagaceae | White oak |

| Vicia faba | Seed | Fabaceae | Broad bean |

Additional significant sources include representatives from the Phyllanthaceae family, such as Cleistanthus collinus (karada) and Phyllanthus emblica (Indian gooseberry), where leukoefdin accumulates primarily in bark and cortex tissues [7] [8]. The Myrtaceae family contributes Eucalyptus pilularis (blackbutt eucalyptus), which produces leukoefdin in its kino, a specialized gum exudate [6] [8]. The Ericaceae family is represented by Arbutus unedo (strawberry tree), where leukoefdin is concentrated in leaf tissues [7] [8].

Within the Sapindaceae and Hamamelidaceae families, Aesculus hippocastanum (horse chestnut) and Hamamelis virginiana (American witch hazel) respectively serve as additional sources, with leukoefdin primarily found in bark, cortex, and leaf tissues [7] [8]. The Fagaceae family contributes Quercus alba (white oak), where the compound accumulates in bark and cortex regions [7] [8].

Research investigations into Terminalia species have revealed substantial phytochemical diversity, with multiple studies documenting the presence of various bioactive compounds including tannins, triterpenoids, flavonoids, and phenolic acids [9] [10] [11]. Within the broader Terminalia genus, which encompasses approximately 200 species worldwide, phytochemical analyses have identified numerous secondary metabolites with documented biological activities [9] [12]. The genus demonstrates remarkable chemical diversity, with species such as Terminalia chebula, Terminalia arjuna, and Terminalia catappa serving as rich sources of polyphenolic compounds including various types of tannins and flavonoids [9] [11] [12].

Recent comprehensive phytochemical investigations of Terminalia alata have identified the presence of multiple bioactive constituents beyond leukoefdin, including glycosides, saponins, terpenoids, and various phenolic compounds [13] [4] [14]. The species has yielded several novel compounds, including new antifungal constituents such as specific glycosides and flavonoid derivatives [13] [15]. These findings underscore the importance of Terminalia alata not only as a source of leukoefdin but also as a repository of diverse bioactive compounds with potential therapeutic applications.

The identification and quantification of flavonoids, including leukoefdin, across various Combretaceae species have been facilitated by advanced chromatographic techniques and spectroscopic methods [5] [16]. Studies examining total flavonoid content in Combretaceae barks have reported significant variations, with values ranging from 77.94 to 238 mg/g expressed as rutin equivalents [5]. These findings highlight the substantial potential of Combretaceae family members as natural sources of flavonoid compounds, including leukoefdin.

Ecological Role in Plant Defense Mechanisms

Leukoefdin functions as an integral component of sophisticated plant defense systems, contributing to both constitutive and induced defense responses against a diverse array of biotic and abiotic stressors [17] [18]. As a member of the leucoanthocyanidin family, leukoefdin participates in complex biochemical networks that provide plants with multiple layers of protection against pathogens, herbivores, and environmental challenges [19] [17] [20].

The compound's defensive capabilities manifest through several distinct mechanisms, beginning with its role as a precursor in the biosynthesis of more complex defensive compounds [21] [22]. Leukoefdin serves as a crucial intermediate in the formation of proanthocyanidins (condensed tannins), which represent one of the most effective classes of plant defense compounds [23] [22]. Through the action of leucoanthocyanidin reductase (LAR), leukoefdin is converted to gallocatechin, a flavan-3-ol monomer that subsequently polymerizes to form proanthocyanidins [23] [22]. These polymeric compounds create formidable barriers against pathogen invasion and herbivore feeding through their ability to bind proteins, disrupt cellular membranes, and interfere with digestive processes [17] [24].

The antimicrobial properties of leukoefdin and related flavonoids operate through multiple complementary mechanisms [17] [25]. The compound exhibits direct antimicrobial activity by disrupting pathogen cell membranes, interfering with respiratory chain function, and binding to nucleic acids [17] [18]. Additionally, leukoefdin contributes to the formation of physical barriers through its incorporation into cell wall structures, creating reinforced defensive boundaries that resist pathogen penetration [17] [20]. The compound's ability to chelate metal ions essential for pathogen enzyme function represents another significant defensive mechanism [17] [25].

In the context of fungal resistance, leukoefdin and its derivatives demonstrate particular efficacy against a broad spectrum of plant pathogenic fungi [17] [26]. The compound inhibits spore germination, hyphal elongation, and mycelial development through direct toxic effects and the disruption of fungal cellular processes [17] [25]. Research has demonstrated that flavonoids structurally related to leukoefdin effectively inhibit major plant pathogens including Fusarium species, Botrytis cinerea, and various other economically important fungal diseases [17] [20].

Table 3: Biosynthetic Enzymes in Flavonoid Pathway Related to Leukoefdin Formation

| Enzyme | EC Number | Substrate | Product | Cofactor/Requirement |

|---|---|---|---|---|

| Dihydroflavonol 4-reductase (DFR) | EC 1.1.1.219 | Dihydromyricetin | Leucodelphinidin (Leukoefdin) | NADPH |

| Leucoanthocyanidin reductase (LAR) | EC 1.17.1.3 | Leucodelphinidin | Gallocatechin | NADPH |

| Anthocyanidin synthase (ANS) | EC 1.14.20.4 | Leucodelphinidin | Delphinidin | 2-Oxoglutarate, Fe2+, Ascorbate |

| Anthocyanidin reductase (ANR) | EC 1.3.1.77 | Delphinidin | Epigallocatechin | NADPH |

| Flavanone 3-hydroxylase (F3H) | EC 1.14.11.9 | Naringenin | Dihydrokaempferol | 2-Oxoglutarate, Fe2+, Ascorbate |

| Flavonoid 3'-hydroxylase (F3'H) | EC 1.14.14.82 | Dihydrokaempferol | Dihydroquercetin | NADPH, Cytochrome P450 |

| Flavonoid 3',5'-hydroxylase (F3'5'H) | EC 1.14.14.81 | Dihydroquercetin | Dihydromyricetin | NADPH, Cytochrome P450 |

The defensive efficacy of leukoefdin extends to protection against herbivorous insects and other plant-feeding arthropods [17] [24] [27]. The compound functions as both a feeding deterrent and a toxic agent, reducing the palatability and nutritional value of plant tissues [17] [27]. Through its conversion to proanthocyanidins, leukoefdin contributes to the formation of defensive compounds that interfere with insect digestion by binding to dietary proteins and reducing their bioavailability [17] [24]. This mechanism proves particularly effective against major agricultural pests, with documented efficacy against species such as Lymantria dispar, Spodoptera litura, and Nilaparvata lugens [17].

The compound's role in plant-microbe interactions extends beyond simple antimicrobial activity to include sophisticated signaling functions [18] [20]. Leukoefdin and related flavonoids participate in the regulation of beneficial symbiotic relationships, particularly with nitrogen-fixing rhizobia in leguminous plants [17] [18]. The compound contributes to the specificity of these interactions by modulating the expression of bacterial nodulation genes and influencing the establishment of successful symbiotic partnerships [18] [20].

In response to abiotic stress conditions, leukoefdin functions as a crucial component of oxidative stress management systems [28] [29]. The compound's multiple hydroxyl groups confer potent antioxidant properties, enabling it to scavenge reactive oxygen species (ROS) generated during stress responses [17] [28]. This scavenging activity proves essential for maintaining cellular integrity under conditions of drought, temperature extremes, and other environmental challenges that promote oxidative damage [28] [29].

The induction of leukoefdin biosynthesis represents a key component of plant stress response pathways [17] [20]. Environmental stressors, pathogen attack, and herbivore damage trigger rapid increases in the expression of genes encoding enzymes involved in leukoefdin production [30] [21]. This inducible response allows plants to rapidly deploy defensive compounds in response to immediate threats while minimizing the metabolic costs associated with constitutive defense production [17] [20].

Recent research has revealed the importance of leukoefdin in mediating both direct and indirect plant defenses [24] [27]. Direct defensive effects include the compound's toxic and deterrent properties against herbivores and pathogens, while indirect effects involve the enhancement of plant attractiveness to beneficial predators and parasites that control pest populations [24] [18]. This dual functionality maximizes the defensive efficiency of leukoefdin investment, providing comprehensive protection through multiple complementary mechanisms [24] [27].

Biosynthetic Enzymes and Precursor Molecules

The biosynthesis of leukoefdin involves a sophisticated enzymatic cascade within the flavonoid biosynthetic pathway, representing one of the most extensively characterized secondary metabolite pathways in plants [30] [21] [29]. This complex biochemical network integrates multiple enzymatic steps, regulatory mechanisms, and metabolic checkpoints to produce leukoefdin and related flavonoid compounds with precise temporal and spatial control [31] [30] [22].

The biosynthetic pathway leading to leukoefdin formation initiates with the conversion of phenylalanine to p-coumaric acid through the action of phenylalanine ammonia-lyase (PAL), the first committed step in phenylpropanoid metabolism [31] [30]. This reaction establishes the foundational aromatic backbone that characterizes all flavonoid compounds, including leukoefdin [30] [21]. Subsequently, p-coumaric acid undergoes activation to p-coumaroyl-CoA through the action of 4-coumarate:CoA ligase (4CL), generating the activated phenylpropanoid unit required for flavonoid ring formation [31] [30].

The core flavonoid skeleton emerges through the condensation of p-coumaroyl-CoA with three malonyl-CoA units, catalyzed by chalcone synthase (CHS) [31] [30] [21]. This reaction produces naringenin chalcone, which undergoes spontaneous or enzyme-catalyzed cyclization via chalcone isomerase (CHI) to form naringenin, the central flavanone precursor for all subsequent flavonoid biosynthesis [31] [30]. The stereospecific nature of this cyclization reaction establishes the correct three-dimensional structure essential for subsequent enzymatic transformations [31] [21].

The pathway toward leukoefdin formation diverges at naringenin through the action of flavanone 3-hydroxylase (F3H), a 2-oxoglutarate-dependent dioxygenase that introduces a hydroxyl group at the C-3 position to generate dihydrokaempferol [31] [30] [21]. This enzyme represents a critical branch point in flavonoid metabolism, as its activity determines the flux toward anthocyanin, proanthocyanidin, and flavonol production pathways [30] [29].

The hydroxylation pattern of the B-ring in flavonoid compounds, including leukoefdin, is established through the sequential action of cytochrome P450-dependent hydroxylases [31] [30]. Flavonoid 3'-hydroxylase (F3'H) converts dihydrokaempferol to dihydroquercetin by introducing a hydroxyl group at the 3' position of the B-ring [31] [30] [29]. Subsequently, flavonoid 3',5'-hydroxylase (F3'5'H) catalyzes the formation of dihydromyricetin through hydroxylation at the 5' position, generating the immediate precursor for leukoefdin biosynthesis [31] [30] [29].

The pivotal enzymatic step in leukoefdin formation involves dihydroflavonol 4-reductase (DFR), a NADPH-dependent oxidoreductase that catalyzes the stereospecific reduction of dihydromyricetin to leucodelphinidin (leukoefdin) [28] [29] [22]. This enzyme exhibits remarkable substrate specificity, preferentially reducing dihydroflavonols with specific hydroxylation patterns while excluding others [28] [29]. The stereospecific nature of DFR catalysis ensures the production of (2R,3S,4S)-leucodelphinidin, the biologically active form of leukoefdin [21] [29].

DFR represents a critical regulatory point in flavonoid biosynthesis, as its substrate specificity directly determines the types of anthocyanidins and leucoanthocyanidins produced by a given plant species [28] [29]. The enzyme's preference for dihydromyricetin over dihydroquercetin or dihydrokaempferol explains the predominance of delphinidin-based pigments and leukoefdin in species that express F3'5'H activity [29] [22]. This substrate selectivity has evolved as a mechanism for plants to produce specific defensive compounds tailored to their particular ecological requirements [28] [29].

The enzymatic machinery responsible for leukoefdin biosynthesis exhibits complex regulatory control at multiple levels [30] [22]. Transcriptional regulation involves the coordinated expression of structural genes encoding biosynthetic enzymes through the action of transcription factor complexes, particularly the MYB-bHLH-WD40 (MBW) regulatory framework [29] [22]. These transcriptional regulators respond to developmental cues, environmental stimuli, and stress conditions to modulate leukoefdin production according to plant physiological requirements [29] [22].

Post-translational modifications of biosynthetic enzymes provide additional layers of regulatory control over leukoefdin formation [30] [21]. Phosphorylation, ubiquitination, and other protein modifications can rapidly alter enzyme activity, subcellular localization, and protein stability in response to changing cellular conditions [30] [22]. These modifications allow for fine-tuning of metabolic flux through the leukoefdin biosynthetic pathway without requiring changes in gene expression [30] [21].

The subcellular organization of leukoefdin biosynthesis involves the compartmentalization of enzymatic activities across multiple cellular organelles [30] [21]. While the early steps of the pathway occur in the cytoplasm, certain hydroxylation reactions require endoplasmic reticulum-localized cytochrome P450 enzymes [31] [30]. The final steps of leukoefdin formation and its subsequent conversion to proanthocyanidins may involve specialized compartments or metabolic complexes that facilitate efficient substrate channeling [21] [22].

Recent advances in understanding flavonoid biosynthesis have revealed the importance of metabolic channeling and enzyme complexes in leukoefdin formation [30] [21]. Evidence suggests that sequential enzymes in the pathway may associate into multienzyme complexes that enhance catalytic efficiency and prevent the loss of unstable intermediates [31] [30]. These metabolons represent sophisticated organizational structures that optimize metabolic flux toward leukoefdin and related compounds while minimizing metabolic interference [30] [21].

The regulation of leukoefdin biosynthesis responds dynamically to environmental conditions and developmental stages [17] [29]. Stress conditions, including pathogen attack, herbivore damage, and abiotic stresses, trigger rapid upregulation of DFR and other key enzymes in the pathway [28] [29]. This inducible response allows plants to rapidly increase leukoefdin production when defensive compounds are most needed, demonstrating the adaptive significance of this biosynthetic capability [17] [29].

Contemporary research has identified novel regulatory mechanisms controlling leukoefdin biosynthesis, including epigenetic modifications, small RNA regulation, and metabolite feedback control [30] [29]. These discoveries have expanded our understanding of how plants coordinate leukoefdin production with overall cellular metabolism and developmental programs [30] [22]. The integration of these regulatory mechanisms ensures that leukoefdin biosynthesis contributes effectively to plant fitness while minimizing unnecessary metabolic costs [30] [29].

Purity

Exact Mass

Appearance

Storage

Wikipedia

Leucoanthocyanidin

Dates

2: Sheikh HQ, Aqil A, Kirby A, Hossain FS. Panton-Valentine leukocidin osteomyelitis in children: a growing threat. Br J Hosp Med (Lond). 2015 Jan;76(1):18-24. doi: 10.12968/hmed.2015.76.1.18. Review. PubMed PMID: 25585179.

3: Lohith GK, Kingston JJ, Singh AK, Murali HS, Batra HV. Evaluation of recombinant leukocidin domain of VvhA exotoxin of Vibrio vulnificus as an effective toxoid in mouse model. Immunol Lett. 2015 Sep;167(1):47-53. doi: 10.1016/j.imlet.2015.06.015. Epub 2015 Jun 30. PubMed PMID: 26141623.

4: Spaan AN, Henry T, van Rooijen WJM, Perret M, Badiou C, Aerts PC, Kemmink J, de Haas CJC, van Kessel KPM, Vandenesch F, Lina G, van Strijp JAG. The staphylococcal toxin Panton-Valentine Leukocidin targets human C5a receptors. Cell Host Microbe. 2013 May 15;13(5):584-594. doi: 10.1016/j.chom.2013.04.006. PubMed PMID: 23684309.

5: Chaouch C, Kacem S, Tilouche L, Ketata S, Bouallegue O, Boujaafar N. [Panton-Valentine leukocidin-positive osteoarticular infections]. Med Sante Trop. 2015 Apr-Jun;25(2):184-8. doi: 10.1684/mst.2015.0441. French. PubMed PMID: 26039246.

6: Crémieux AC, Saleh-Mghir A, Danel C, Couzon F, Dumitrescu O, Lilin T, Perronne C, Etienne J, Lina G, Vandenesch F. α-Hemolysin, not Panton-Valentine leukocidin, impacts rabbit mortality from severe sepsis with methicillin-resistant Staphylococcus aureus osteomyelitis. J Infect Dis. 2014 Jun 1;209(11):1773-80. doi: 10.1093/infdis/jit840. Epub 2013 Dec 26. PubMed PMID: 24376272.

7: Cardot-Martin E, Casalegno JS, Badiou C, Dauwalder O, Keller D, Prévost G, Rieg S, Kern WV, Cuerq C, Etienne J, Vandenesch F, Lina G, Dumitrescu O. α-Defensins partially protect human neutrophils against Panton-Valentine leukocidin produced by Staphylococcus aureus. Lett Appl Microbiol. 2015 Aug;61(2):158-64. doi: 10.1111/lam.12438. Epub 2015 Jun 1. PubMed PMID: 25963798.

8: Dabrera G, Vickers A, Conaglen P, Evlampidou I, Lamagni T, Shetty N, Verlander N, Hill R, Gobin M, Campbell R, Zhao H, Johnson A, Ellis J, Lackenby A, Pichon B, Oliver I, Kearns A, Pebody R. Risk factors for fatality in Panton-Valentine leukocidin-producing Staphylococcus aureus pneumonia cases, England, 2012-2013. J Infect. 2014 Aug;69(2):196-9. doi: 10.1016/j.jinf.2014.03.007. Epub 2014 Mar 14. PubMed PMID: 24637235.

9: Miyagi A, Nakasone I, Yamane N. [Laboratory-based evaluation of PVL-RPLA "Seiken" to detect Panton-Valentine leukocidin produced by Staphylococcus aureus]. Rinsho Byori. 2014 Jun;62(6):533-7. Japanese. PubMed PMID: 25151771.

10: Bouchiat C, Bes M, Bouveyron C, Vandenesch F, Tristan A. Evaluation of the R-Biopharm RIDA®GENE Panton-Valentine leukocidin (PVL) kit for the detection of Staphylococcus aureus PVL from pus samples. Eur J Clin Microbiol Infect Dis. 2015 Sep;34(9):1905-8. doi: 10.1007/s10096-015-2431-9. Epub 2015 Jul 3. PubMed PMID: 26139561.

11: Shan W, Bu S, Zhang C, Zhang S, Ding B, Chang W, Dai Y, Shen J, Ma X. LukS-PV, a component of Panton-Valentine leukocidin, exerts potent activity against acute myeloid leukemia in vitro and in vivo. Int J Biochem Cell Biol. 2015 Apr;61:20-8. doi: 10.1016/j.biocel.2015.01.007. Epub 2015 Jan 16. PubMed PMID: 25601295.

12: Vrieling M, Koymans KJ, Heesterbeek DA, Aerts PC, Rutten VP, de Haas CJ, van Kessel KP, Koets AP, Nijland R, van Strijp JA. Bovine Staphylococcus aureus Secretes the Leukocidin LukMF' To Kill Migrating Neutrophils through CCR1. MBio. 2015 Jun 4;6(3):e00335. doi: 10.1128/mBio.00335-15. PubMed PMID: 26045537; PubMed Central PMCID: PMC4462618.

13: Wearn CM, Breuning EE, Chester DL. Recurrent primary abscesses in the hand: consider panton-valentine leukocidin-positive Staphylococcus aureus. J Hand Surg Eur Vol. 2015 Mar;40(3):314-5. doi: 10.1177/1753193413480316. Epub 2013 Mar 5. PubMed PMID: 23461911.

14: Laventie BJ, Guérin F, Mourey L, Tawk MY, Jover E, Maveyraud L, Prévost G. Residues essential for Panton-Valentine leukocidin S component binding to its cell receptor suggest both plasticity and adaptability in its interaction surface. PLoS One. 2014 Mar 18;9(3):e92094. doi: 10.1371/journal.pone.0092094. eCollection 2014. PubMed PMID: 24643034; PubMed Central PMCID: PMC3958440.

15: Chi CY, Lin CC, Liao IC, Yao YC, Shen FC, Liu CC, Lin CF. Panton-Valentine leukocidin facilitates the escape of Staphylococcus aureus from human keratinocyte endosomes and induces apoptosis. J Infect Dis. 2014 Jan 15;209(2):224-35. doi: 10.1093/infdis/jit445. Epub 2013 Aug 15. PubMed PMID: 23956440.

16: Göçmen Jülide Sedef, Sahiner N, Koçak M, Karahan ZC. PCR investigation of Panton-Valentine leukocidin, enterotoxin, exfoliative toxin, and agr genes in Staphylococcus aureus strains isolated from psoriasis patients. Turk J Med Sci. 2015;45(6):1345-52. PubMed PMID: 26775393.

17: Hammer C, Rath PM, Steinmann J, Stoffels-Weindorf M, Klode J, Dissemond J. [Panton-Valentine leukocidin in patients with chronic wounds. Results from a clinical investigation in 100 patients]. Hautarzt. 2014 Feb;65(2):148-52. doi: 10.1007/s00105-013-2728-5. German. PubMed PMID: 24327133.

18: Chen Y, Yeh AJ, Cheung GY, Villaruz AE, Tan VY, Joo HS, Chatterjee SS, Yu Y, Otto M. Basis of virulence in a Panton-Valentine leukocidin-negative community-associated methicillin-resistant Staphylococcus aureus strain. J Infect Dis. 2015 Feb 1;211(3):472-80. doi: 10.1093/infdis/jiu462. Epub 2014 Aug 19. PubMed PMID: 25139021; PubMed Central PMCID: PMC4296174.

19: Chamon RC, Iorio NL, da Silva Ribeiro S, Cavalcante FS, Dos Santos KR. Molecular characterization of Staphylococcus aureus isolates carrying the Panton-Valentine leukocidin genes from Rio de Janeiro hospitals. Diagn Microbiol Infect Dis. 2015 Dec;83(4):331-4. doi: 10.1016/j.diagmicrobio.2015.09.004. Epub 2015 Sep 9. PubMed PMID: 26431830.

20: Elledge RO, Dasari KK, Roy S. Panton-Valentine leukocidin-positive Staphylococcus aureus osteomyelitis of the tibia in a 10-year-old child. J Pediatr Orthop B. 2014 Jul;23(4):358-63. doi: 10.1097/BPB.0000000000000021. PubMed PMID: 24322533.

Explore Compound Types